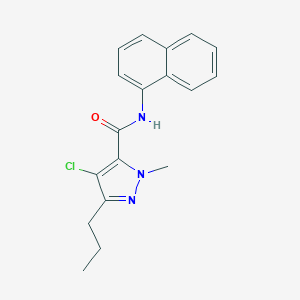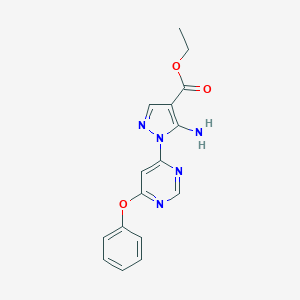![molecular formula C14H9Cl2FN2O3 B287680 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime](/img/structure/B287680.png)
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime, also known as DFP-10917, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, the formation of amyloid beta plaques, and the growth of bacteria. 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has also been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the formation of amyloid beta plaques. Additionally, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the activity of bacterial enzymes that are involved in the synthesis of cell wall components.
Biochemical and Physiological Effects:
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to have various biochemical and physiological effects. In cancer cells, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to induce apoptosis, which is a process of programmed cell death. In neurodegenerative diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to reduce oxidative stress and prevent the formation of amyloid beta plaques. In infectious diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the growth of bacteria and prevent the synthesis of cell wall components.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cells, protect neurons from oxidative stress, and inhibit the growth of bacteria. However, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime also has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for the study of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime. One potential direction is the development of new synthesis methods that can improve the yield and purity of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime. Another potential direction is the study of the structure-activity relationship of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime, which can provide insights into the molecular mechanisms of its action. Additionally, the study of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime in animal models can provide further insights into its potential applications in various diseases.
Méthodes De Synthèse
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form 2-methoxybenzaldehyde oxime. The second step involves the reaction of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid with thionyl chloride to form 2,6-dichloro-5-fluoro-3-pyridineyl chloride. The final step involves the reaction of 2-methoxybenzaldehyde oxime with 2,6-dichloro-5-fluoro-3-pyridineyl chloride to form 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime.
Applications De Recherche Scientifique
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has shown potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In neurodegenerative diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In infectious diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
Nom du produit |
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime |
|---|---|
Formule moléculaire |
C14H9Cl2FN2O3 |
Poids moléculaire |
343.1 g/mol |
Nom IUPAC |
[(E)-(2-methoxyphenyl)methylideneamino] 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H9Cl2FN2O3/c1-21-11-5-3-2-4-8(11)7-18-22-14(20)9-6-10(17)13(16)19-12(9)15/h2-7H,1H3/b18-7+ |
Clé InChI |
GHBKTEADALXWKL-CNHKJKLMSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=N/OC(=O)C2=CC(=C(N=C2Cl)Cl)F |
SMILES |
COC1=CC=CC=C1C=NOC(=O)C2=CC(=C(N=C2Cl)Cl)F |
SMILES canonique |
COC1=CC=CC=C1C=NOC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)

![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)



![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)


![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)